

An In-depth Technical Guide to N-Methylbenzenesulfonamide (CAS 5183-78-8)

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Compound of Interest

Compound Name: *N-Methylbenzenesulfonamide*

Cat. No.: *B1583361*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzenesulfonamide, with the CAS number 5183-78-8, is a chemical compound belonging to the sulfonamide class. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its potential, yet largely uninvestigated, role in drug discovery and development. While the broader class of benzenesulfonamides is well-known for a variety of biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects, specific data for the N-methyl derivative remains limited. This document aims to consolidate the available information and provide a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

N-Methylbenzenesulfonamide is a simple sulfonamide derivative characterized by a methyl group attached to the nitrogen atom of the benzenesulfonamide core. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	5183-78-8	[1]
Molecular Formula	C ₇ H ₉ NO ₂ S	[1]
Molecular Weight	171.22 g/mol	[1]
IUPAC Name	N-methylbenzenesulfonamide	[1]
Synonyms	Benzenesulfonamide, N-methyl-; N-(Phenylsulfonyl)methanamine	[1]
Appearance	White to off-white solid	
Purity	>98% (commercially available)	

Note: Some physical properties such as melting point and solubility in various solvents are not consistently reported in the literature for this specific compound and may require experimental determination.

Synthesis and Purification

While a specific, detailed protocol for the synthesis of **N-Methylbenzenesulfonamide** is not readily available in peer-reviewed literature, a standard and reliable method can be extrapolated from the well-established synthesis of analogous N-alkylated sulfonamides.[2] The primary synthetic route involves the reaction of benzenesulfonyl chloride with methylamine.

Experimental Protocol: Synthesis of N-Methylbenzenesulfonamide

Materials:

- Benzenesulfonyl chloride
- Methylamine (e.g., 40% in water or as a gas)
- Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

- A suitable base (e.g., Pyridine, Triethylamine, or aqueous Sodium Hydroxide)
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Ethanol (for recrystallization)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Büchner funnel and flask
- Filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzenesulfonyl chloride (1 equivalent) in an appropriate anhydrous solvent such as THF or DCM.
- Cool the solution in an ice bath.
- Slowly add a solution of methylamine (1.1 to 1.5 equivalents) and a base (1.1 to 1.5 equivalents, e.g., pyridine or triethylamine) to the cooled solution of benzenesulfonyl chloride

via the dropping funnel. If using aqueous methylamine, an aqueous base like sodium hydroxide can be used in a two-phase system.

- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1M HCl to neutralize the excess base and amine.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude **N-Methylbenzenesulfonamide**.

Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **N-Methylbenzenesulfonamide**
- Ethanol (or other suitable solvent)
- Erlenmeyer flask
- Hot plate
- Büchner funnel and flask
- Filter paper

Procedure:

- Transfer the crude **N-Methylbenzenesulfonamide** to an Erlenmeyer flask.
- Add a minimal amount of a suitable solvent (ethanol is often a good choice for sulfonamides) to the flask.[3]
- Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[4]
- If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal and other insoluble impurities.
- Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.[5]
- To maximize yield, the flask can be placed in an ice bath for a short period.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals under vacuum to remove any residual solvent.

Spectral Data

The identity and purity of the synthesized **N-Methylbenzenesulfonamide** should be confirmed by spectroscopic methods. While specific spectra for this compound are not readily available in downloadable formats, typical chemical shifts for related structures can be referenced.

Data Type	Expected Features
^1H NMR	Signals corresponding to the aromatic protons of the benzene ring and a singlet for the N-methyl protons.
^{13}C NMR	Signals corresponding to the carbon atoms of the benzene ring and a signal for the N-methyl carbon.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (171.22 g/mol).

Reference spectra for **N-Methylbenzenesulfonamide** can be found in databases such as PubChem.[\[1\]](#)

Potential Applications in Drug Discovery

The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The biological activity of these compounds is often attributed to their ability to mimic the tetrahedral transition state of enzymatic reactions, particularly those involving carbonic anhydrases.[\[6\]](#)[\[7\]](#)

Carbonic Anhydrase Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[\[6\]](#) Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[\[6\]](#)[\[7\]](#) While N-substituted sulfonamides can exhibit competitive inhibition of CAs, their potency is often lower than their primary sulfonamide counterparts.[\[8\]](#) The specific inhibitory activity of **N-Methylbenzenesulfonamide** against various CA isoforms has not been extensively reported and represents a key area for future investigation.

Anticancer and Antimicrobial Activity

The sulfonamide moiety is a key structural feature in many anticancer and antimicrobial drugs.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) The mechanism of action for their anticancer effects can be diverse,

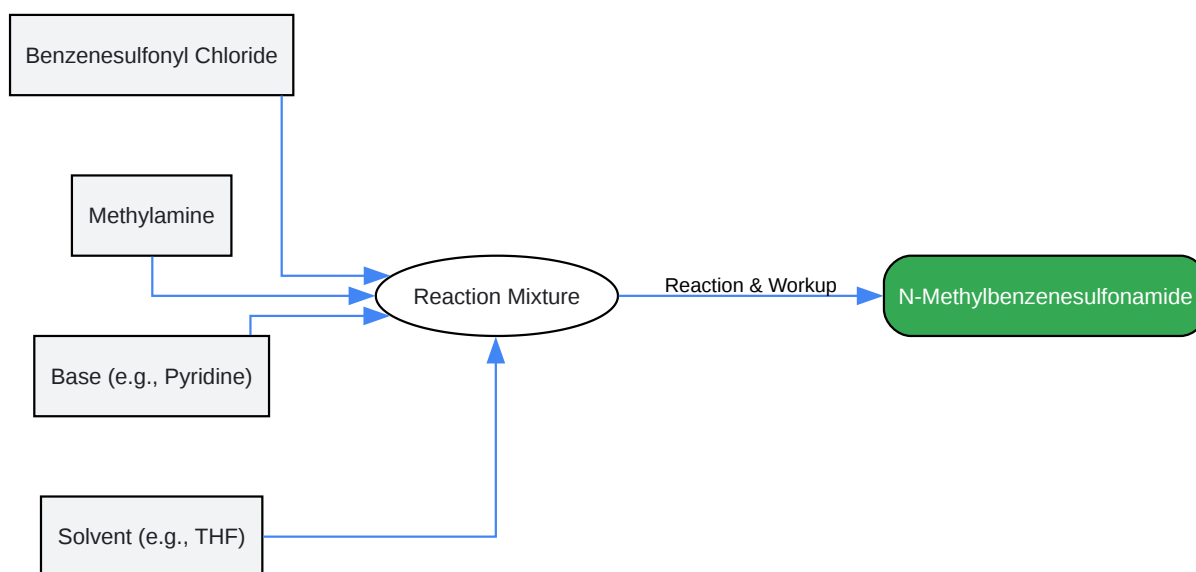
including the inhibition of enzymes crucial for tumor growth and angiogenesis.[10][13] Similarly, their antimicrobial properties often stem from the inhibition of essential metabolic pathways in bacteria.[11][15] Given these precedents, **N-Methylbenzenesulfonamide** could be a valuable starting point for the development of novel therapeutic agents in these areas.

Signaling Pathways and Logical Relationships

While no specific signaling pathways have been definitively associated with **N-Methylbenzenesulfonamide**, based on the known activities of the broader benzenesulfonamide class, several potential pathways could be modulated.

Synthesis Workflow

The synthesis of **N-Methylbenzenesulfonamide** follows a straightforward nucleophilic substitution reaction.

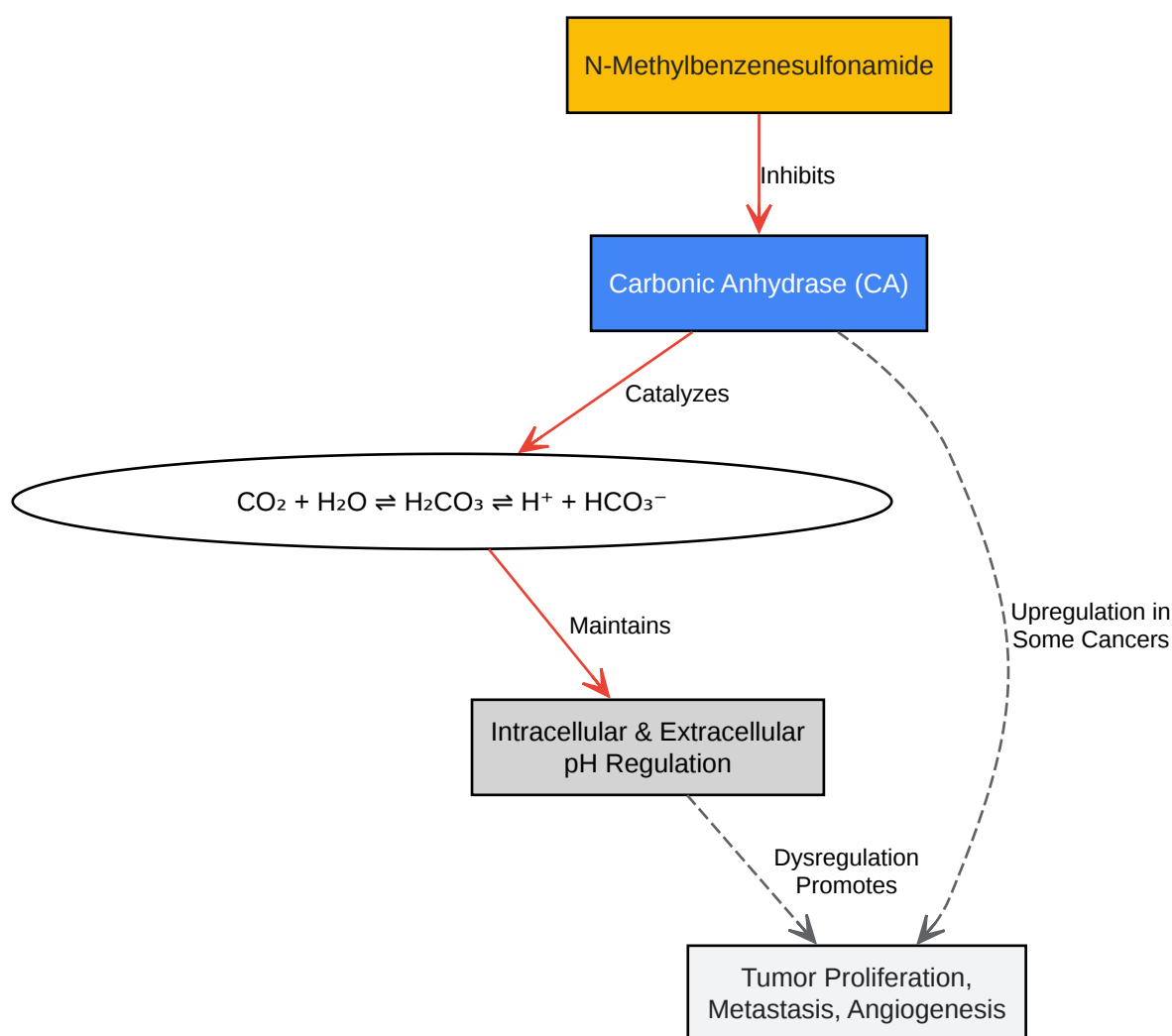


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Caption: General workflow for the synthesis of **N-Methylbenzenesulfonamide**.

Potential Biological Action as a Carbonic Anhydrase Inhibitor

As a potential carbonic anhydrase inhibitor, **N-Methylbenzenesulfonamide** could interfere with pH regulation and ion transport, processes that are often dysregulated in cancer.



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Caption: Hypothetical signaling pathway of carbonic anhydrase inhibition.

Conclusion

N-Methylbenzenesulfonamide is a readily synthesizable compound with a chemical scaffold that is prevalent in numerous biologically active molecules. While specific research on this

particular derivative is sparse, its structural relationship to a well-established class of therapeutic agents suggests significant potential for further investigation. This guide provides the necessary foundational information, including detailed experimental protocols and an overview of potential biological activities, to encourage and facilitate future research into the therapeutic applications of **N-Methylbenzenesulfonamide**. Further studies are warranted to elucidate its specific biological targets, mechanisms of action, and its potential role in modulating key signaling pathways relevant to human diseases.

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